Oxpoconazole fumarate
Overview
Description
"Oxpoconazole fumarate" appears to be a novel or less commonly referenced compound within the available literature. As such, direct studies on this specific compound are limited. However, examining related azole antifungals and fumarate-related research offers valuable insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of azole derivatives, including fluconazole analogues, typically involves incorporating azaheterocycle moieties using oxirane intermediates under specific conditions, such as microwave irradiation. This process has been shown to produce compounds with significant antifungal activity, suggesting a similar approach could be relevant for synthesizing "Oxpoconazole fumarate" (Lebouvier et al., 2007).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods. For instance, studies on ketaconazole and oxatomide with p-chloranil have utilized UV-vis, FT-IR, and 1H NMR spectroscopy to investigate their molecular complexes, providing a foundation for analyzing the structure of "Oxpoconazole fumarate" (Balraj et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of azole antifungals like Posaconazole indicate potent inhibition of sterol 14α-demethylase in fungi, showcasing the mechanism of action that might be expected from "Oxpoconazole fumarate" (Munayyer et al., 2004).
Physical Properties Analysis
Analyzing the physical stability and dissolution behavior of related compounds, such as ketoconazole in coamorphous systems with organic acids, can offer insights into the physical properties of "Oxpoconazole fumarate." These studies highlight how drug-acid interactions and solubility can be crucial for understanding the physical characteristics of pharmaceutical compounds (Fung et al., 2018).
Chemical Properties Analysis
The chemical properties of azole derivatives, including their antimicrobial activity and interaction with biological targets, are well-documented. For example, the synthesis and evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety have shown these compounds to be potent antifungal agents, suggesting that "Oxpoconazole fumarate" may exhibit similar chemical properties (Liao et al., 2015).
Scientific Research Applications
Fumarate Reductase as a Therapeutic Target : A study investigated the potential of fumarate reductase as a therapeutic target against Helicobacter pylori, using inhibitors such as morantel, oxantel, and thiabendazole. It was found that these inhibitors, including oxantel, could disrupt the production of succinate from fumarate in H. pylori cells, suggesting fumarate reductase as a possible target for therapeutic intervention in treating this bacterium (Mendz, Hazell, & Srinivasan, 1995).
Synergistic Fungitoxic Activity : A study found that modulators known to reduce multidrug resistance in tumor cells could synergize the fungitoxic activity of the fungicide oxpoconazole against Botrytis cinerea. Chlorpromazine and tacrolimus were identified as potent compounds for this synergy. This suggests the possibility of using mixtures of DMI fungicides with modulators as a new strategy for resistance management in fungal infections (Hayashi, Schoonbeek, & de Waard, 2003).
Cytoprotection in Central Nervous System Cells : Fumarates like dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF) have been shown to promote cytoprotection against oxidative stress in central nervous system cells. This is potentially through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, highlighting their potential in treating neurodegenerative diseases like multiple sclerosis (Scannevin et al., 2012).
Resistance in Botrytis cinerea : Another study explored the decreased sensitivity of Botrytis cinerea to the azole fungicide oxpoconazole, which was associated with decreased accumulation of the fungicide. The study suggested the involvement of ATP-binding cassette transporters in efflux of oxpoconazole and indicated a potential mechanism for resistance to this fungicide (Hayashi, Schoonbeek, Sugiura, & Waard, 2001).
properties
IUPAC Name |
(E)-but-2-enedioic acid;[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H24ClN3O2.C4H4O4/c2*1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15;5-3(6)1-2-4(7)8/h2*6-9,11-12,14H,4-5,10,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNXXTIMVROREQ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52Cl2N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058322 | |
Record name | Oxpoconazole fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxpoconazole fumarate | |
CAS RN |
174212-12-5 | |
Record name | Oxpoconazole fumarate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174212125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxpoconazole fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, [2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-3-oxazolidinyl]-1H-imidazol-1-yl-, (2E)-2-butenedioate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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